1-Boc-4-chloro-7-azaindole
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Overview
Description
1-Boc-4-chloro-7-azaindole is an organic compound belonging to a family of heterocyclic compounds known as azaindoles. It is a derivative of indole and is composed of a benzene ring, a pyridine ring, and an azaindole ring. It is a colorless crystalline solid that has a melting point of 149-150°C. It is soluble in dimethylformamide, dimethyl sulfoxide, and methanol. This compound has a variety of applications in organic and medicinal chemistry, including its use as a reagent in the synthesis of other heterocyclic compounds.
Scientific Research Applications
Synthesis and Diversification
1-Boc-4-chloro-7-azaindole has been utilized in medicinal chemistry, particularly in the synthesis and diversification of 2,4-substituted 7-azaindoles. Methods have been developed for its conversion to various derivatives, such as the corresponding pinacol borate ester, demonstrating its versatility in chemical synthesis (Varnes et al., 2016).
Luminescence and Fluxionality
Research shows that 7-azaindole derivatives, presumably including this compound, exhibit interesting luminescent properties. This has implications for their use in materials science, as their photophysical properties can be explored for various applications (Wu et al., 1999).
Alkynylation in Water
The compound has been used in the study of alkynylation reactions in water. Such reactions are significant in green chemistry, offering environmentally friendly synthesis routes for important chemical structures (Layek et al., 2009).
Microwave-Assisted Synthesis
Microwave heating has been employed to accelerate the synthesis of 7-azaindoles, including this compound derivatives. This method provides a more efficient approach to synthesizing these compounds, which are crucial in medicinal chemistry (Schirok, 2006).
Luminescent Properties and Reactivity
Further studies on 7-azaindole derivatives have explored their luminescent properties and reactivity, particularly in the context of organic light-emitting diodes and their reactivity toward C-H and C-X bonds. This research highlights the potential of these compounds in advanced materials and catalysis (Zhao & Wang, 2010).
Mechanism of Action
Target of Action
The primary target of 1-Boc-4-chloro-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
This compound interacts with the active site of the SRC kinase, inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of SRC kinase affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that regulate cell growth and division. This disruption can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells . By inhibiting SRC kinase, it disrupts the signaling pathways that promote cell growth and division, leading to a decrease in the number of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other molecules in the environment can impact the compound’s ability to reach its target and exert its effects .
properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMPLDZXMKZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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